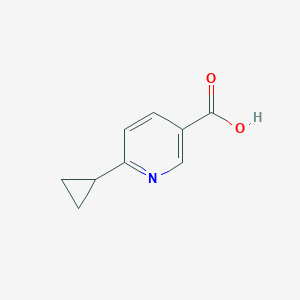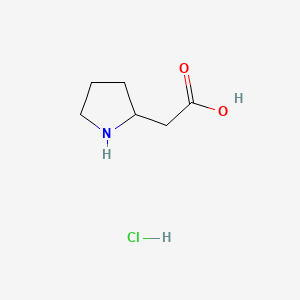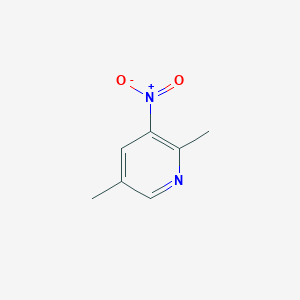
2-Cloro-6-metilnicotinaldehído
Descripción general
Descripción
2-Chloro-6-methylnicotinaldehyde (2-CMN) is a derivative of nicotinic acid and has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a melting point of 121-122°C. 2-CMN has been used in a variety of laboratory experiments, including those related to enzymatic and biochemical research, as well as its potential use as a drug.
Aplicaciones Científicas De Investigación
Síntesis orgánica
“2-Cloro-6-metilnicotinaldehído” es un tipo de compuesto orgánico que se puede utilizar en varios procesos de síntesis orgánica . Su estructura única lo convierte en un valioso bloque de construcción en la síntesis de moléculas más complejas.
Estudios espectroscópicos
Este compuesto se ha utilizado en estudios espectroscópicos. Por ejemplo, se han registrado y analizado sus espectros UV, RMN, IR y Raman . Estos estudios pueden proporcionar información valiosa sobre la estructura y las propiedades del compuesto.
Desarrollo de productos farmacéuticos
Si bien no hay evidencia directa de que “this compound” se utilice en el desarrollo farmacéutico, los compuestos relacionados (como la 2-cloro-6-metil anilina) se han utilizado en la síntesis de productos farmacéuticos . Por lo tanto, es posible que este compuesto también tenga aplicaciones potenciales en este campo.
Investigación química
“this compound” se puede utilizar en la investigación química, particularmente en estudios que se centran en las propiedades y reacciones de los aldehídos halogenados .
Química analítica
En química analítica, este compuesto podría utilizarse potencialmente como patrón o reactivo en varias técnicas analíticas .
Propiedades
IUPAC Name |
2-chloro-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDBLLSINHOGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551193 | |
| Record name | 2-Chloro-6-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91591-69-4 | |
| Record name | 2-Chloro-6-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)

![Methyl 2-[4-(chloromethyl)phenyl]acetate](/img/structure/B1589986.png)
![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)




